molecular formula C16H19NO2 B14908722 N-benzyl-N-tert-butylfuran-2-carboxamide

N-benzyl-N-tert-butylfuran-2-carboxamide

Cat. No.: B14908722
M. Wt: 257.33 g/mol
InChI Key: PZAPALPSWIIVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-tert-butylfuran-2-carboxamide is an organic compound that belongs to the class of amides It features a furan ring, a benzyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-tert-butylfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-tert-butylbenzylamine with furan-2-carboxylic acid. The reaction typically requires a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-benzyl-N-tert-butylfuran-2-amine.

    Substitution: Halogenated derivatives of the benzyl group.

Scientific Research Applications

N-benzyl-N-tert-butylfuran-2-carboxamide is an organic compound with a molecular weight of approximately 245.30 g/mol. It combines a benzyl group with a tert-butyl group attached to a furan-2-carboxamide moiety and has potential applications in medicinal chemistry and organic synthesis because of its furan and amide functionalities.

Potential Applications
While specific applications of this compound are still under investigation, research on similar compounds suggests several potential uses:

  • Medicinal Chemistry The presence of both furan and amide functionalities can influence its reactivity and biological activity.
  • Organic Synthesis It serves as an intermediate in the creation of more complex molecules.

Structural Similarities and Biological Activities
The variations in chemical properties and biological activities arise from structural differences, highlighting the uniqueness of this compound within its class.

Compound NameStructure HighlightsUnique Features
N-tert-butylfuran-2-carboxamideLacks benzyl groupSimple structure, primarily used as an intermediate.
N-benzylfuran-2-carboxamideContains only benzyl and furan groupsExhibits different reactivity due to absence of tert-butyl.
5-(4-bromophenyl)-N-tert-butylfuran-2-carboxamideContains bromine substituentEnhanced reactivity due to halogen presence.
N-(1,1-dimethylethyl)-2-furancarboxamideSimilar amide structurePotentially different biological activities.

Further Research
Studies focusing on the interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies typically involve:

  • Binding Assays Determining the affinity of the compound for specific protein targets.
  • Cell-Based Assays Evaluating the compound's effects on cellular function.
  • In Vivo Studies Assessing the compound's efficacy and safety in animal models.

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butylfuran-2-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzylamine: Similar structure but lacks the furan ring.

    N-benzyl-N-tert-butylacetamide: Similar structure but has an acetamide group instead of a furan-2-carboxamide group.

Uniqueness

N-benzyl-N-tert-butylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-benzyl-N-tert-butylfuran-2-carboxamide

InChI

InChI=1S/C16H19NO2/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3

InChI Key

PZAPALPSWIIVMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.